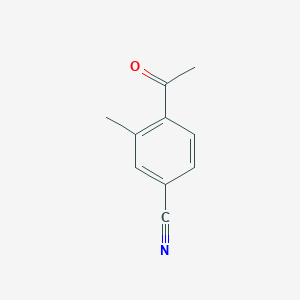

4-乙酰基-3-甲基苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Acetyl-3-methylbenzonitrile does not appear to be directly discussed in the provided papers. However, the papers do provide insights into related chemical reactions and structures that can be informative for understanding the chemistry of similar compounds. For instance, the synthesis of 2-acyl-4-aminoquinazolines involves the use of 2-aminobenzonitriles, which are structurally related to 4-acetyl-3-methylbenzonitrile . Additionally, the reduction of 4-methoxybenzenediazonium ion and the photoproduct formation with 4-aminobenzonitriles in acetonitrile provide context for the reactivity and behavior of benzonitrile derivatives in various conditions .

Synthesis Analysis

The synthesis of related compounds, such as 2-acyl-4-aminoquinazolines, is achieved through an I2/CuCl2-copromoted diamination of C(sp3)-H bonds, starting from methyl ketones and 2-aminobenzonitriles in the presence of ammonium acetate . This method features operational simplicity and mild reaction conditions, which could potentially be adapted for the synthesis of 4-acetyl-3-methylbenzonitrile by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 4-acetyl-3-methylbenzonitrile is not directly analyzed in the papers, the structure of 2-aminobenzonitriles, which are used as starting materials in the synthesis of 2-acyl-4-aminoquinazolines, shares a benzonitrile core with the compound of interest . Understanding the reactivity of the amino group in 2-aminobenzonitriles could shed light on the behavior of the acetyl and methyl substituents in 4-acetyl-3-methylbenzonitrile.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving benzonitrile derivatives. For example, the reduction of 4-methoxybenzenediazonium ion by tetrakis(acetonitrile)Cu(I) cation in the presence of a phosphate buffer leads to a range of products, indicating the versatility of reactions involving benzonitrile derivatives . Additionally, the photoproduct formation with 4-aminobenzonitriles in acetonitrile suggests that benzonitrile derivatives can undergo significant transformations upon photoexcitation, which could be relevant for the photochemistry of 4-acetyl-3-methylbenzonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-acetyl-3-methylbenzonitrile are not directly reported in the papers. However, the studies on related compounds provide insights into the properties that could be expected. For instance, the photophysical measurements of 4-aminobenzonitriles indicate that these compounds can have complex fluorescence behavior in polar solvents, which might also be true for 4-acetyl-3-methylbenzonitrile . The reactivity of benzonitrile derivatives in reduction and photoreactions also suggests that 4-acetyl-3-methylbenzonitrile may have interesting reactivity profiles under various conditions .

科学研究应用

光谱研究和电子结构

对与 4-乙酰基-3-甲基苯甲腈 结构相关的化合物(如 4-溴-3-甲基苯甲腈)的研究涉及实验和理论光谱研究。这些研究重点在于利用密度泛函理论 (DFT)、傅里叶变换红外光谱 (FTIR) 和傅里叶变换拉曼光谱等技术来了解电子结构、振动性质和其他物理特性。此类研究对于阐明这些化合物的基本性质至关重要,这些性质可能对各种科学和工业应用产生影响 (Shajikumar & R. Raman, 2018)。

光化学反应性和异构化

对甲基苯甲腈衍生物(包括 4-乙酰基-3-甲基苯甲腈 等化合物)的研究表明其具有有趣的光化学性质。例如,对甲基苯甲腈的光化学平衡/异构化的研究表明,这些化合物可以通过光化学反应发生异构化,从而形成不同的结构形式。它们行为的这一方面对于了解其反应性和光化学中的潜在应用至关重要 (P. J. MacLeod et al., 1998)。

热化学性质

甲基苯甲腈(包括 4-乙酰基-3-甲基苯甲腈 等化合物)的热化学性质一直是广泛研究的主题。通过研究形成焓和汽化焓,研究人员可以深入了解这些化合物的稳定性和反应性。此类数据对于包括材料科学和化学工程在内的各种应用至关重要 (K. Zaitseva et al., 2015)。

合成应用

4-乙酰基-3-甲基苯甲腈 及相关化合物因其合成用途而受到研究。例如,结构相似的 3-氟-4-甲基苯甲腈 的合成证明了这些化合物在新化学品(如农药)的开发和生产中的潜力 (L. Min, 2006)。此外,苯甲腈衍生物新型合成方法的开发表明在制药和有机化学中具有潜在应用 (K. Rao et al., 2014)。

安全和危害

属性

IUPAC Name |

4-acetyl-3-methylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-9(6-11)3-4-10(7)8(2)12/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUONBOOEDSKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

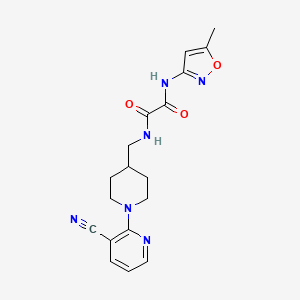

![Ethyl 5-(2-(2-chlorophenyl)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2527297.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2527299.png)

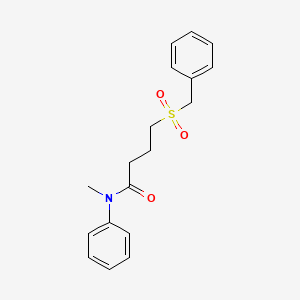

![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)

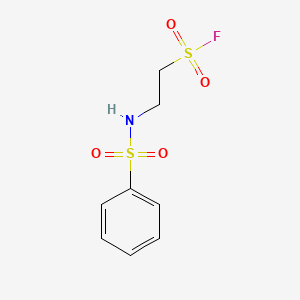

![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)